molecular formula C16H9Cl2N5O2S B11213938 3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11213938
M. Wt: 406.2 g/mol
InChI Key: JFBKEDBDHFONRZ-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: belongs to the class of heterocyclic compounds, combining both triazole and thiadiazine moieties. Let’s break it down:

    Triazolo[3,4-b][1,3,4]thiadiazine: This part of the name indicates a fused ring system containing a triazole ring (a five-membered ring with three nitrogen atoms) and a thiadiazine ring (a five-membered ring with two nitrogen and one sulfur atom). The arrangement of these rings provides unique electronic properties.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves a one-pot, catalyst-free procedure. Here’s how it’s done:

  • Start with dibenzoylacetylene as the precursor.
  • React dibenzoylacetylene with appropriate reagents to form the triazole and thiadiazine rings simultaneously.

Reaction Conditions:

  • The reaction proceeds at room temperature .
  • The yields are excellent .

Industrial Production:

While research studies often focus on laboratory-scale synthesis, industrial production methods would likely involve scaled-up versions of the same synthetic route.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the nitro group or other functional groups.

    Reduction: Reduction reactions may reduce the nitro group to an amino group.

    Substitution: Substituents on the phenyl rings can be replaced by other groups.

Common reagents and conditions:

    Oxidation: Nitric acid (HNO₃) or other oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various halogenating agents (e.g., chlorine, bromine).

Major products:

  • Reduction could lead to an amino derivative.
  • Substitution may yield various derivatives with different substituents.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a building block for designing new materials.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring its potential as a drug candidate.

    Industry: Developing heat-resistant explosives.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve:

    Binding to molecular targets: Interacting with proteins, enzymes, or receptors.

    Modulating pathways: Influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with the same exact structure, we can compare it to related heterocyclic compounds. For instance:

    Triazoles: Similar in ring structure but lack the thiadiazine component.

    Thiadiazines: Share the thiadiazine ring but without the triazole fusion.

Properties

Molecular Formula

C16H9Cl2N5O2S

Molecular Weight

406.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H9Cl2N5O2S/c17-10-3-6-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-1-4-11(5-2-9)23(24)25/h1-7H,8H2

InChI Key

JFBKEDBDHFONRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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